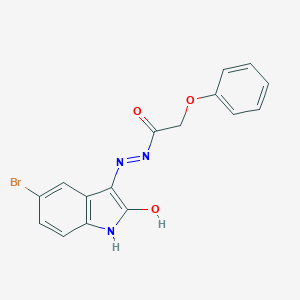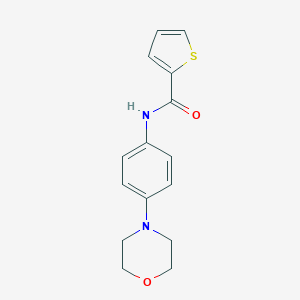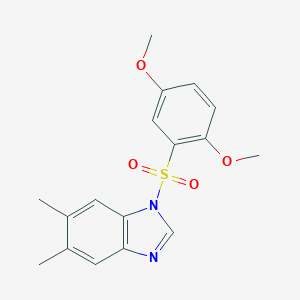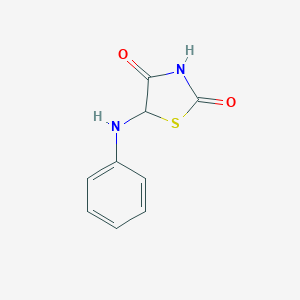
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In
Scientific Research Applications
Antibody Development and Environmental Analysis
Antibodies have been extensively developed for the analysis of various compounds, including environmental pollutants and veterinary drugs. These developments involve creating specific antibodies for substances, which could potentially include compounds like "(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide" for their detection in environmental samples or food products. The application of ELISA and related immunosensors in detecting substances demonstrates the broad utility of antibody-based methods in scientific research M. Fránek & K. Hruška, 2018.
Brominated Flame Retardants in Environmental Samples
The study of brominated flame retardants (BFRs) in various environments highlights methodologies that could be applicable to analyzing "this compound", given its brominated structure. Research on the occurrence of BFRs in indoor air, dust, and consumer goods provides insights into environmental contamination and exposure risks, emphasizing the importance of monitoring such compounds E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020.
Antioxidant Activity and Health Implications
Phenolic compounds, including chlorogenic acid and syringic acid, have been studied for their antioxidant, antimicrobial, and various health-promoting effects. These studies can inform research on similar compounds like "this compound", particularly in investigating its potential biological activities or health implications M. Naveed et al., 2018; Cheemanapalli Srinivasulu et al., 2018.
Analytical Methods for Antioxidant Determination
The development of analytical methods for determining antioxidant activity offers valuable techniques that could be adapted for studying compounds like "this compound". Techniques such as spectrophotometry and electrochemical (bio)sensors could be employed to assess the compound's antioxidant capacity and other chemical properties I. Munteanu & C. Apetrei, 2021.
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNXJLHJFKBYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)

![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)

![2-[(2,4-Dioxo-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368827.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)
![2-methoxy-N-({[4-(pyridin-4-ylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B368831.png)